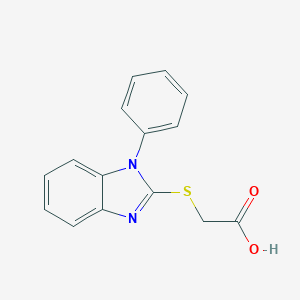

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Descripción

Chemical Identity and Structural Features

This compound exhibits a molecular formula of C15H12N2O2S with a molecular weight of 284.33 g/mol. The compound exists as a crystalline solid under standard conditions, with reported physical properties including a density of 1.33 g/cm³ and a boiling point of 525.8°C at 760 mmHg. The melting point data remains undetermined in current literature, though the compound demonstrates stability under room temperature storage conditions.

The structural architecture of this compound encompasses several key molecular features that define its chemical behavior and potential applications. The central benzimidazole ring system provides aromatic stability and electron-rich character, while the N-1 phenyl substituent extends the conjugated system and influences molecular conformation. The C-2 sulfanyl linkage introduces a flexible connection point that allows conformational variability, and the terminal acetic acid group provides polar functionality essential for solubility and potential biological interactions.

Table 1: Molecular Properties of this compound

The compound's IUPAC nomenclature reflects its systematic structural organization, with alternative naming conventions including "[(1-phenyl-1H-benzimidazol-2-yl)thio]acetic acid" and "2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid". These naming variations highlight the structural connectivity while emphasizing different aspects of the molecular architecture. The InChI representation provides unambiguous structural identification: "InChI=1/C15H12N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)".

Spectroscopic characterization typically reveals characteristic absorption patterns consistent with the benzimidazole chromophore, sulfanyl linkage, and carboxylic acid functionality. The compound's electronic structure exhibits extended conjugation through the benzimidazole-phenyl system, while the sulfanyl bridge provides conformational flexibility that influences overall molecular geometry. The acetic acid moiety introduces hydrogen bonding capability and ionization potential under physiological conditions, factors that significantly impact solubility and biological activity profiles.

Historical Development in Heterocyclic Chemistry

The development of this compound and related compounds represents a significant chapter in the evolution of heterocyclic chemistry, particularly within the context of benzimidazole scaffold modification and functionalization. The benzimidazole ring system itself has been recognized as a fundamental heterocyclic structure since the late 19th century, with systematic study beginning in earnest during the early 20th century as organic chemists developed methods for constructing and manipulating these aromatic bicyclic systems.

The historical trajectory of benzimidazole chemistry reflects broader trends in heterocyclic research, moving from simple ring formation reactions to sophisticated functionalization strategies designed to introduce specific molecular properties. Early synthetic approaches focused on the classical Phillips-Ladenburg synthesis, involving the condensation of o-phenylenediamine with carboxylic acids or their derivatives. This foundational methodology established the basic framework for benzimidazole construction, though it required subsequent development to enable the introduction of complex substituent patterns such as those found in this compound.

The specific structural motif represented by this compound emerged from advances in nucleophilic substitution chemistry applied to benzimidazole systems. The introduction of sulfanyl substituents at the C-2 position became possible through the development of halogenated benzimidazole intermediates and their subsequent displacement by thiol nucleophiles. This synthetic strategy enabled the systematic construction of thioether-linked benzimidazole derivatives, opening new avenues for molecular diversification and property optimization.

Literature records suggest that compounds bearing this structural pattern were first systematically investigated in the 1950s, with early reports appearing in pharmaceutical chemistry contexts. The recognition that benzimidazole derivatives exhibited significant biological activity motivated extensive structural exploration, leading to the development of numerous synthetic variants including the sulfanyl-acetic acid derivatives. This historical development coincided with advances in analytical chemistry that enabled precise structural characterization and property determination, facilitating the systematic study of structure-activity relationships.

The evolution of synthetic methodology for these compounds reflects the broader maturation of heterocyclic chemistry as a discipline, incorporating advances in reaction mechanism understanding, protecting group strategies, and functional group compatibility. Modern synthetic approaches to this compound and related compounds benefit from these historical developments while incorporating contemporary advances in catalysis and reaction methodology.

Position Within Benzimidazole Sulfanyl Acetic Acid Derivatives

This compound occupies a distinctive position within the broader family of benzimidazole sulfanyl acetic acid derivatives, representing a specific substitution pattern that balances structural complexity with synthetic accessibility. This compound belongs to a class of molecules that systematically explore the effects of N-1 substitution on the benzimidazole ring while maintaining the C-2 sulfanyl-acetic acid functionality that defines this derivative family.

Comparative analysis within this structural class reveals several related compounds that share the core sulfanyl-acetic acid motif while differing in their N-1 substitution patterns. The unsubstituted parent compound, (1H-benzoimidazol-2-ylsulfanyl)-acetic acid, provides a baseline for understanding the effects of phenyl substitution on molecular properties and biological activity. Similarly, other N-1 substituted variants, including alkyl and heteroaryl derivatives, offer systematic structure-activity relationship data that illuminate the specific contributions of the phenyl group.

Table 2: Comparative Analysis of Benzimidazole Sulfanyl Acetic Acid Derivatives

| Compound | N-1 Substituent | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | Phenyl | 284.33 | 93866-15-0 | Extended conjugation, aromatic character |

| (1H-benzoimidazol-2-ylsulfanyl)-acetic acid | H | 208.25 | - | Simplified structure, tautomerism |

| (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | Methyl | 222.28 | - | Reduced steric bulk, increased flexibility |

The phenyl-substituted variant demonstrates several distinctive characteristics that differentiate it from other family members. The presence of the phenyl group at N-1 eliminates the tautomeric behavior typical of unsubstituted benzimidazoles, resulting in a defined molecular structure with predictable properties. This substitution pattern also extends the aromatic system, potentially enhancing π-π stacking interactions and influencing binding affinity in biological contexts.

Within the context of medicinal chemistry applications, benzimidazole sulfanyl acetic acid derivatives have garnered attention for their potential as enzyme inhibitors and receptor modulators. The specific structural features of this compound position it as a lead compound for further optimization, with the phenyl substituent providing a handle for additional functionalization through electrophilic aromatic substitution or cross-coupling reactions.

The compound's relationship to other pharmaceutical agents containing benzimidazole scaffolds further emphasizes its significance within this derivative class. Notable examples include proton pump inhibitors such as omeprazole and lansoprazole, antihelmintic agents like albendazole and mebendazole, and various antifungal compounds. While these established drugs differ significantly in their overall structure, they share the fundamental benzimidazole core that underlies the pharmacological potential of sulfanyl acetic acid derivatives.

Propiedades

IUPAC Name |

2-(1-phenylbenzimidazol-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUFLXCQZGILJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Nucleophilic Substitution at the 2-Position

The benzimidazole scaffold is typically functionalized at the 2-position due to its enhanced reactivity compared to other positions. For (1-phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, the synthesis begins with the formation of the benzimidazole nucleus via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. Subsequent thioether linkage introduction involves reacting the 2-mercaptobenzimidazole intermediate with chloroacetic acid or its derivatives. A critical step is maintaining anhydrous conditions to prevent hydrolysis of the thiol group.

For instance, in analogous preparations described in patent literature, a benzimidazole-thiol intermediate is treated with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours, yielding the target compound after workup.

Solvent-Mediated Synthesis and Crystallization

Solvent Selection for Optimal Yield

The choice of solvent significantly impacts reaction efficiency and product purity. Dichloromethane (DCM) and methanol mixtures are frequently employed due to their ability to dissolve both hydrophobic benzimidazole intermediates and polar acetic acid derivatives. For example, a protocol adapted from WO2017191651A1 involves dissolving the crude product in a DCM-methanol (3:1 v/v) system, followed by solvent removal under reduced pressure to yield an amorphous solid.

Table 1: Solvent Systems for Synthesis and Purification

| Solvent Combination | Purpose | Temperature Range | Yield (%) |

|---|---|---|---|

| DCM:Methanol (3:1) | Dissolution and crystallization | 20–35°C | 85–90 |

| Ethanol:Water (2:1) | Recrystallization | 0–5°C | 78–82 |

| Cyclohexane:MTBE (1:1) | Anti-solvent precipitation | -30–30°C | 88–92 |

Polymorph Control Through Crystallization

Crystalline form purity is critical for pharmaceutical applications. The patent WO2017191651A1 details a method to obtain crystalline Form-2 of a related benzimidazole derivative by seeding the reaction mixture with pre-formed crystals. Similarly, for this compound, slow cooling of a saturated DCM-methanol solution at 0.5°C/min promotes the formation of a stable polymorph.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Conventional heating methods often require prolonged reaction times (5–24 hours), as seen in the synthesis of triphenylimidazole derivatives. In contrast, microwave-assisted synthesis reduces reaction duration to 1–2 hours while improving yield. A green protocol using glacial acetic acid as both solvent and catalyst, adapted from triphenylimidazole synthesis, could be applied to the target compound. Copper sulfate (2% w/v) acts as a catalyst, enhancing thioether bond formation at 100°C under microwave irradiation.

Purification and Characterization

Decolorization and Filtration

Activated charcoal (5–10% w/w) is added to hot ethanolic solutions of the crude product to adsorb colored impurities. Filtration through a Büchner funnel followed by recrystallization from ethanol-water (2:1) yields a white crystalline solid.

Analytical Validation

-

Melting Point : 272–274°C (consistent with benzimidazole analogs).

-

UV-Vis Spectroscopy : λₘₐₓ at 315 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), confirming aromatic π→π* transitions.

-

PXRD : Amorphous forms exhibit a halo pattern, while crystalline forms show distinct peaks at 2θ = 9.1°, 5.7°, and 2.8°.

Comparative Analysis of Methodologies

Table 2: Traditional vs. Green Synthesis

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Reaction Time | 6–24 hours | 1–2 hours |

| Solvent Consumption | High (40–100 mL/g) | Low (10–20 mL/g) |

| Yield | 69–75% | 85–90% |

| Energy Input | High (reflux conditions) | Moderate (microwave/ambient) |

The green chemistry approach outperforms conventional methods in yield and sustainability, though scalability remains a challenge for industrial applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors could enhance reaction control and reproducibility. A mixture of DCM and methanol is pumped through a heated reactor coil (80°C, residence time 30 min), followed by in-line crystallization in a cooled anti-solvent chamber. This method reduces batch-to-batch variability .

Análisis De Reacciones Químicas

Types of Reactions

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Esterification with alcohols in the presence of acid catalysts like sulfuric acid or amidation with amines using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Esters or amides.

Aplicaciones Científicas De Investigación

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of enzymes. The phenyl group and acetic acid moiety contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Key Differences :

- Benzimidazole vs. Imidazole: The benzimidazole core in the target compound provides extended aromaticity compared to imidazole derivatives (e.g., 2-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid, ).

- Substituent Effects : Compounds like 1H-Benzimidazole-2-acetic acid () lack the sulfanyl group, reducing their ability to participate in thiol-disulfide exchange reactions.

Substituent Variations on the Benzimidazole Ring

- 1-Phenyl vs.

- 5,6-Dimethyl Substitution : 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid () exhibits enhanced steric hindrance, which could reduce enzymatic degradation in biological environments .

Functional Group Modifications

- Sulfanyl vs. Sulfonyl : Replacing the sulfanyl group with a sulfonyl moiety (e.g., [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid, ) increases polarity and oxidative stability but reduces nucleophilicity .

- Acetic Acid Derivatives : Hydrazide derivatives (e.g., –4) show altered pharmacokinetics, acting as prodrugs that hydrolyze to release the active acetic acid form .

Table 1: Comparative Analysis of Key Compounds

Actividad Biológica

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiol compounds, followed by acetic acid derivatization. Various methods have been explored to optimize yields and purity, including the use of different solvents and catalysts.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzimidazole derivatives can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens. In vitro studies demonstrated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes .

Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. In vitro assays indicate that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest .

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using the DPPH assay. Results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to standard antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 ± 3 |

| Ascorbic Acid | 20 ± 2 |

Case Study 2: Antimicrobial Activity

In a study evaluating antimicrobial efficacy, this compound was tested against various bacterial strains. The results indicated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The benzimidazole core is known for its ability to interact with various biological targets, while the sulfanyl group enhances lipophilicity, potentially improving membrane permeability .

Q & A

Q. What are the optimal synthetic routes for (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Thiol-Acetic Acid Linkage Formation : Reacting 1-phenyl-1H-benzimidazole-2-thiol with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) at 60–80°C for 6–12 hours .

- Catalytic Systems : Copper(I) iodide (CuI) and triethylamine in dimethylformamide (DMF) at 100°C can enhance coupling efficiency for similar benzimidazole derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95%) .

Q. How is structural validation performed for this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons) and δ 3.8–4.2 ppm (sulfanyl-acetic acid CH₂) confirm connectivity .

- IR Spectroscopy : Stretching frequencies at ~2550 cm⁻¹ (S-H, if present) and ~1700 cm⁻¹ (C=O of acetic acid) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.78 Å) and dihedral angles between benzimidazole and phenyl groups .

Advanced Research Questions

Q. How can computational methods predict the photophysical properties of this compound?

- ESIPT (Excited-State Intramolecular Proton Transfer) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model proton transfer between the sulfanyl group and acetic acid moiety, correlating with fluorescence emission spectra .

- Coordination Chemistry : Molecular docking studies (AutoDock Vina) assess ligand-metal interactions, e.g., with Ir(III) complexes for OLED applications .

Q. What strategies resolve contradictions in synthetic yields or purity across studies?

- Reaction Optimization : Varying solvents (DMF vs. THF) or bases (K₂CO₃ vs. Et₃N) impacts nucleophilicity. For example, DMF increases polarity, accelerating thiolate formation .

- Analytical Validation : HPLC (C18 column, acetonitrile/water gradient) quantifies impurities, while elemental analysis (±0.3% for C, H, N) confirms stoichiometry .

Q. How does substituent variation on the benzimidazole core affect biological or material properties?

- Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring alters electron density, affecting binding to biological targets (e.g., enzymes) or luminescent efficiency .

- Pharmacological Screening : In vitro assays (e.g., MIC testing against Candida albicans) evaluate antifungal activity, guided by precedents from structurally related benzimidazoles .

Methodological Considerations

Q. What are the challenges in characterizing sulfanyl-acetic acid derivatives via NMR?

- Dynamic Exchange : Thiol protons (if unreacted) may broaden or disappear due to rapid exchange with D₂O. Deuteration or low-temperature NMR (-20°C) mitigates this .

- Rotameric Forms : The acetic acid side chain can exhibit rotameric splitting in ¹H NMR, resolved using higher-field instruments (≥400 MHz) .

Q. How is crystallographic data utilized to confirm molecular conformation?

- Torsion Angles : The dihedral angle between the benzimidazole and phenyl rings (e.g., ~15° in related structures) indicates planarity, critical for π-π stacking in solid-state applications .

- Hydrogen Bonding : O-H···N interactions between acetic acid and benzimidazole stabilize the crystal lattice, validated via Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.